Decyl(sulfophenoxy)benzenesulfonic acid disodium salt

Description

Properties

IUPAC Name |

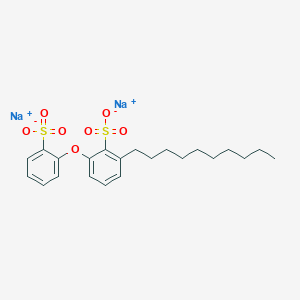

disodium;2-decyl-6-(2-sulfonatophenoxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7S2.2Na/c1-2-3-4-5-6-7-8-9-13-18-14-12-16-20(22(18)31(26,27)28)29-19-15-10-11-17-21(19)30(23,24)25;;/h10-12,14-17H,2-9,13H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOSOIUOLGXZFL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, decyl(sulfophenoxy)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36445-71-3 | |

| Record name | Benzenesulfonic acid, decyl(sulfophenoxy)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Alkylation of Phenolic Substrates

The initial step involves alkylating a phenolic compound with a decylating agent. Phenol reacts with decyl bromide (C₁₀H₂₁Br) in the presence of a base, typically sodium hydroxide (NaOH), to form decylphenoxybenzene. The reaction is conducted under reflux conditions (80–100°C) in a polar aprotic solvent such as dimethylformamide (DMF). A molar ratio of 1:1.2 (phenol to decyl bromide) ensures complete alkylation, with yields exceeding 85% after 6–8 hours.

Sulfonation Reaction

The alkylated intermediate undergoes sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). SO₃ gas is introduced into a solution of decylphenoxybenzene in dichloromethane (DCM) at 0–5°C to control exothermicity. The reaction proceeds via electrophilic substitution, introducing sulfonic acid groups at the para and ortho positions relative to the ether linkage. Sulfonation with SO₃ achieves 90–95% conversion within 2 hours, while chlorosulfonic acid requires longer reaction times (4–6 hours) but offers easier handling.

Neutralization to Disodium Salt

The sulfonated product is neutralized with sodium hydroxide (NaOH) in an aqueous-ethanol mixture (1:1 v/v). Maintaining a pH of 7–8 ensures complete conversion to the disodium salt. The crude product precipitates upon cooling and is isolated via vacuum filtration.

Table 1: Laboratory-Scale Reaction Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | Phenol, C₁₀H₂₁Br, NaOH | 80°C, 8 h, DMF | 85–90 |

| Sulfonation | SO₃, DCM | 0–5°C, 2 h | 90–95 |

| Neutralization | NaOH, H₂O/EtOH | RT, pH 7–8 | 95–98 |

Industrial Production Methods

Industrial synthesis prioritizes cost efficiency and scalability, employing continuous-flow reactors and automated neutralization systems.

Continuous Sulfonation

Decylphenoxybenzene is fed into a jacketed tubular reactor alongside gaseous SO₃ at 40–60°C. The exothermic reaction is moderated by a circulating coolant, ensuring consistent product quality. Residence times of 15–20 minutes achieve >98% sulfonation, with in-line infrared (IR) spectroscopy monitoring reaction progress.

Neutralization and Drying

The sulfonic acid intermediate is immediately neutralized with a 20% NaOH solution in a countercurrent mixer. The resulting disodium salt slurry is spray-dried to obtain a free-flowing powder with <2% moisture content. Industrial yields exceed 92%, with throughput capacities of 5–10 metric tons per day.

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory | Industrial |

|---|---|---|

| Reactor Type | Batch flask | Continuous tubular |

| Sulfonation Agent | SO₃ or ClSO₃H | Gaseous SO₃ |

| Neutralization | Manual pH adjustment | Automated system |

| Annual Capacity | <100 kg | >1,000 metric tons |

Purification and Quality Control

Recrystallization

The crude disodium salt is recrystallized from a 70:30 ethanol-water mixture. Impurities such as unreacted decylphenoxybenzene and sodium sulfate (Na₂SO₄) remain in the mother liquor, yielding a product with ≥99% purity.

Ion-Exchange Chromatography

For high-purity applications (e.g., pharmaceuticals), the compound is purified using a strong anion-exchange resin (e.g., Dowex 1X8). Elution with a gradient of NaCl (0.1–1.0 M) removes anionic byproducts, achieving purity levels >99.5%.

Table 3: Purification Techniques

| Method | Solvent System | Purity (%) | Key Impurities Removed |

|---|---|---|---|

| Recrystallization | Ethanol-H₂O (70:30) | 99.0 | Na₂SO₄, unreacted phenol |

| Ion-Exchange | NaCl gradient | 99.5 | Sulfate ions, chloride |

Characterization and Analytical Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Decyl(sulfophenoxy)benzenesulfonic acid disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinic acid derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Decyl(sulfophenoxy)benzenesulfonic acid disodium salt is used in various scientific research applications, including:

Chemistry: As a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.

Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

Industry: Employed in the formulation of cleaning agents, detergents, and emulsifiers for paints and coatings.

Mechanism of Action

The mechanism of action of decyl(sulfophenoxy)benzenesulfonic acid disodium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. It interacts with lipid bilayers in biological membranes, disrupting their structure and enhancing the solubility of membrane proteins . The molecular targets include lipid molecules and hydrophobic regions of proteins .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 28519-02-0

- Formula : C₂₄H₃₄O₇S₂·2Na

- Physical Properties : A 46% aqueous solution, appearing as a clear yellow-to-amber liquid .

Applications :

Primarily used as an emulsifier/surfactant in:

Toxicity Profile :

- Skin/Eye Irritation : The 46% solution is a skin and eye irritant .

- Environmental Limits : PM₁₀ exposure limit of 50 μg/m³ (interim health guidelines) .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features :

- Decyl(sulfophenoxy)benzenesulfonic acid disodium salt contains a decyl chain, a sulfophenoxy group, and two sulfonate groups, enhancing hydrophilicity and surfactant efficiency .

- Sodium dodecylbenzenesulfonate (SDBS, CAS 25155-30-0) : Linear dodecyl chain with a single sulfonate group. Common in detergents due to strong foaming and cleaning properties .

- Calcium dodecylbenzenesulfonate (CAS 26264-06-2) : Calcium counterion improves stability in hard water; used in pesticide emulsifiers .

- Ammonium dodecylbenzenesulfonate (CAS 1331-61-9) : Ammonium ion enhances solubility in acidic formulations .

Toxicity and Regulatory Status

- This compound: Restricted in EWG VERIFIED products due to insufficient safety data; liver toxicity noted .

- SDBS (25155-30-0) : Classified as a skin irritant; regulated under EPA ChAMP for environmental persistence .

- Calcium dodecylbenzenesulfonate : Low acute toxicity but requires handling precautions due to viscous, corrosive nature .

Environmental Impact

- Biodegradability: Linear alkylbenzenesulfonates (e.g., SDBS) degrade faster than branched analogs, whereas the sulfophenoxy group in the target compound may reduce biodegradability .

- Exposure Limits : Similar PM₁₀ thresholds (50 μg/m³) for dodecylbenzenesulfonate derivatives, indicating comparable inhalation risks .

Biological Activity

Decyl(sulfophenoxy)benzenesulfonic acid disodium salt (CAS No. 36445-71-3) is a synthetic surfactant with notable biological activities and applications in various fields, including biochemistry, medicine, and industrial processes. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

This compound is characterized by a sulfonic acid group attached to a decylphenoxybenzene structure. Its molecular formula allows it to function effectively as a surfactant, reducing surface tension in aqueous solutions, which enhances the solubilization of hydrophobic compounds.

| Property | Details |

|---|---|

| CAS Registry Number | 36445-71-3 |

| Molecular Weight | 396.48 g/mol |

| Structure | Decyl chain with sulfonic acid group |

The primary mechanism of action for this compound involves its surfactant properties, which allow it to interact with lipid bilayers in biological membranes. This interaction disrupts membrane integrity and enhances the solubility of membrane proteins, making it valuable for applications in cell lysis and protein extraction protocols.

Surfactant Properties

- Surface Tension Reduction : Lowers surface tension in aqueous solutions.

- Hydrophobic Interaction : Solubilizes hydrophobic compounds effectively.

Biological Applications

- Cell Biology : Utilized in cell lysis buffers to facilitate the extraction of proteins from cell membranes due to its ability to solubilize membrane proteins.

- Drug Delivery Systems : Investigated for its potential to enhance drug solubility and bioavailability, particularly in formulations requiring improved absorption.

- Vaccine Adjuvants : Explored as an adjuvant that can enhance the immune response by improving the delivery of antigens.

Toxicological Profile

The compound has been evaluated for its toxicity in various studies. The acute oral toxicity (LD50) has been reported as follows:

- >2000 mg/kg bw in Fischer 344 rats with observed signs including gastrointestinal hypermotility and diarrhea .

- 1420–3562 mg/kg bw in other studies indicating moderate toxicity levels .

Case Study 1: Surfactant Enhanced Oil Recovery (SEOR)

A pilot study demonstrated the effectiveness of surfactants, including this compound, in enhancing oil recovery from contaminated sites. The surfactant was injected into the ground over a 36-day period, resulting in a significant increase in recovery rates compared to conventional methods .

Case Study 2: Protein Extraction

In laboratory settings, this compound was used successfully to extract membrane proteins from various cell types. The surfactant's ability to disrupt lipid bilayers facilitated higher yields of functional proteins necessary for biochemical assays.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Disodium dodecyl(sulphonatophenoxy)benzenesulphonate | Longer alkyl chain | Enhanced solubilization properties |

| Disodium decyl(diphenylether)disulfonate | Two sulfonic acid groups | Increased ionic strength leading to different solubilization profiles |

This compound is unique due to its balanced hydrophobic and hydrophilic properties, making it particularly effective in diverse applications ranging from industrial formulations to advanced biomedical research.

Q & A

Q. What are the established synthesis protocols for decyl(sulfophenoxy)benzenesulfonic acid disodium salt, and how can purity be optimized?

Answer: The compound is synthesized via sulfation of decylphenoxybenzene with sulfuric acid, followed by neutralization with sodium hydroxide. Purity optimization involves controlling reaction parameters (temperature, stoichiometry, and reaction time) and employing purification techniques like recrystallization or column chromatography. Impurities such as unreacted starting materials or byproducts (e.g., sodium sulfate) are monitored via ion chromatography .

Q. How is the molecular structure of this compound characterized in academic studies?

Answer: Structural elucidation combines nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments, Fourier-transform infrared (FTIR) spectroscopy for sulfonate (-SO₃⁻) and ether (-O-) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may be used for crystalline forms, though the compound’s hygroscopic nature often complicates this .

Q. What analytical methods are recommended for quantifying this compound in aqueous solutions?

Answer: Ion-pair chromatography with UV detection (e.g., at 254 nm) is standard. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides high sensitivity. Calibration curves using deuterated internal standards (e.g., d₆-decyl analogs) improve accuracy .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length, counterion type) impact the surfactant properties of this compound?

Answer: The decyl chain (C10) balances hydrophobicity and solubility, with longer chains (e.g., C12 in sodium dodecylbenzene sulfonate) increasing micelle stability but reducing solubility. Disodium counterions enhance solubility compared to mono-valent salts. Critical micelle concentration (CMC) values are determined via surface tension measurements or fluorescence spectroscopy using pyrene as a probe .

Q. What contradictions exist in ecotoxicological data for this compound, and how can they be resolved experimentally?

Answer: Discrepancies in aquatic toxicity (e.g., LC50 for Daphnia magna) arise from variations in test conditions (pH, hardness). Standardized OECD Test Guideline 202 under controlled pH (6–8) and temperature (20°C) is recommended. Long-term exposure studies (28 days) are critical, as chronic effects on aquatic organisms may not manifest in acute tests .

Q. What methodologies are used to assess hepatotoxicity in mammalian models, and what are the key findings?

Answer: Rodent studies (OECD TG 408) involve oral administration at 100–1000 mg/kg/day for 28–90 days. Histopathology reveals hepatocyte vacuolation and elevated liver enzymes (ALT, AST). Mechanistic studies using HepG2 cells show mitochondrial membrane depolarization via JC-1 staining, linking toxicity to oxidative stress pathways .

Q. How does this compound interact with biomolecules (e.g., proteins, membranes) in drug-delivery systems?

Answer: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to serum albumin (e.g., Kd ~10⁻⁴ M). Liposome encapsulation studies using dynamic light scattering (DLS) reveal membrane disruption at concentrations above CMC, necessitating formulation adjustments (e.g., PEGylation) for biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.